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1-(2-Methoxy-4-methylphenyl)ethanone Documentation Hub

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  • Product: 1-(2-Methoxy-4-methylphenyl)ethanone
  • CAS: 35633-35-3

Core Science & Biosynthesis

Foundational

Infrared Spectroscopic Profiling of 1-(2-Methoxy-4-methylphenyl)ethanone: A Mechanistic Guide to Absorption Causality

Executive Summary For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control checkpoint. 1-(2-Methoxy-4-methylphenyl)ethanone (also known as 2'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of synthetic intermediates is a critical quality control checkpoint. 1-(2-Methoxy-4-methylphenyl)ethanone (also known as 2'-Methoxy-4'-methylacetophenone, 1) is a highly functionalized aromatic ketone used extensively in complex organic synthesis.

Infrared (IR) spectroscopy provides a highly specific molecular fingerprint for this compound. However, simply matching peaks to a database is insufficient for rigorous scientific validation. As a Senior Application Scientist, I approach spectral analysis through the lens of mechanistic causality —understanding why a specific molecular vibration occurs at a given frequency based on electronic effects, steric hindrance, and molecular geometry.

Part 1: Structural Deconstruction & Mechanistic Causality

The IR spectrum of 1-(2-Methoxy-4-methylphenyl)ethanone is defined by the interplay between its central aromatic ring and its three substituents: an acetyl group, a methoxy group, and a methyl group. According to empirical characterization data published in 2, the specific absorption bands deviate from standard aliphatic baselines due to profound electronic delocalization.

The Carbonyl (C=O) Stretch: Conjugation and Resonance

In a standard, isolated aliphatic ketone, the C=O stretching vibration occurs sharply at ~1715 cm⁻¹. In 1-(2-Methoxy-4-methylphenyl)ethanone, this band is significantly red-shifted to 1656 – 1670 cm⁻¹ .

  • Causality: The carbonyl group is directly conjugated with the aromatic π -system. This conjugation delocalizes the π -electrons of the C=O bond, increasing its single-bond character and consequently lowering the force constant of the bond. Furthermore, the strongly electron-donating methoxy group at the ortho position pumps additional electron density into the ring via resonance, which further enriches the conjugated system and drives the carbonyl frequency down.

The Ether (C-O-C) Stretches: Aryl vs. Alkyl Bonds

The methoxy group (-OCH₃) attached to the aromatic ring forms an aryl-alkyl ether, which exhibits two distinct, highly diagnostic C-O stretching bands.

  • Causality: The asymmetric stretch, corresponding to the aryl-oxygen bond, appears at a high frequency of 1259 – 1292 cm⁻¹ . This is due to the partial double-bond character imparted by the resonance between the oxygen lone pairs and the aromatic ring, which stiffens the bond. Conversely, the symmetric stretch, corresponding to the alkyl-oxygen bond, lacks this resonance stiffening and appears much lower at 1033 – 1035 cm⁻¹ .

Aromatic Out-of-Plane (OOP) C-H Bending: Substitution Pattern Mapping

The molecule is a 1,2,4-trisubstituted benzene. This specific substitution pattern dictates the out-of-plane (OOP) C-H bending vibrations, which are highly sensitive to the number of adjacent hydrogen atoms on the ring.

  • Causality: The substitution at positions 1, 2, and 4 leaves two adjacent protons at positions 5 and 6, and one isolated proton at position 3. The coordinated OOP bending of the two adjacent protons produces a strong, highly diagnostic band at 812 cm⁻¹ .

Part 2: Quantitative Data Presentation

The following table synthesizes the expected theoretical ranges for the functional groups present in the molecule against the empirical data gathered from peer-reviewed characterization.

Functional GroupVibrational ModeTheoretical Range (cm⁻¹)Empirical Value (cm⁻¹)Mechanistic Rationale
Ketone C=O Stretch1680 – 17151656 – 1670 π -conjugation with the aromatic ring and ortho-methoxy electron donation lowers the force constant.
Aromatic Ring C=C Stretch1580 – 16101605 Skeletal ring breathing modes characteristic of substituted benzenes.
Aryl-Alkyl Ether Asymmetric C-O-C1200 – 12751259 – 1292 Resonance stiffening of the Aryl-Oxygen bond increases frequency.
Aryl-Alkyl Ether Symmetric C-O-C1020 – 10751033 – 1035 Standard sp³-sp³ Alkyl-Oxygen single bond stretch.
Aromatic C-H OOP Bending800 – 820812 Diagnostic signature of two adjacent aromatic protons (C5 and C6) in a 1,2,4-trisubstituted ring.

Part 3: Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the acquisition of the IR spectrum must be treated as a self-validating system . The following protocol utilizes Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy (FTIR) for neat liquid analysis.

Step 1: System Initialization and Background Validation

  • Action: Clean the Diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: Diamond is selected over ZnSe due to its broader spectral window and extreme resistance to scratching or chemical degradation.

  • Self-Validation: The system is validated if the single-beam energy profile matches the detector's standard curve, and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present from previous samples.

Step 2: Sample Application

  • Action: Dispense 10 µL of neat liquid 1-(2-Methoxy-4-methylphenyl)ethanone directly onto the center of the ATR crystal using a glass Pasteur pipette.

  • Causality: The sample must completely cover the active sensing area to maximize interaction with the evanescent wave, ensuring optimal signal-to-noise ratio (SNR) without the need for pathlength calibration.

Step 3: Spectral Acquisition

  • Action: Acquire 32 co-added scans at 4 cm⁻¹ resolution using Happ-Genzel apodization.

  • Self-Validation: Monitor the real-time interferogram. The centerburst must remain within the dynamic range of the analog-to-digital converter to prevent detector saturation. The resulting spectrum is valid only if the strongest peak (the C=O stretch at ~1660 cm⁻¹) falls between 0.4 and 0.8 Absorbance Units (AU), confirming adherence to the linear range of the Beer-Lambert law.

Step 4: Atmospheric Compensation and Data Processing

  • Action: Apply an atmospheric suppression algorithm to the acquired spectrum.

  • Self-Validation: Inspect the baseline at 2350 cm⁻¹ (CO₂) and 3500-3900 cm⁻¹ (H₂O). The baseline must be flat. Over-compensation (appearance of negative peaks) invalidates the spectrum, indicating a shift in purge gas quality, requiring a fresh background scan.

Part 4: Logical Workflow Visualization

The following diagram maps the structural features of 1-(2-Methoxy-4-methylphenyl)ethanone directly to their respective IR absorption bands and the underlying physical causality.

IR_Causality cluster_groups cluster_bands Mol 1-(2-Methoxy-4-methylphenyl)ethanone Carbonyl Acetyl Group (-COCH3) Mol->Carbonyl Methoxy Methoxy Group (-OCH3) Mol->Methoxy Aromatic 1,2,4-Trisubstituted Benzene Ring Mol->Aromatic Band_CO 1656 - 1670 cm⁻¹ C=O Stretch Carbonyl->Band_CO Conjugation & Resonance Band_COC 1259 - 1292 cm⁻¹ (Asym) 1033 - 1035 cm⁻¹ (Sym) Methoxy->Band_COC Aryl-Alkyl Ether Stretches Band_CC 1605 cm⁻¹ C=C Ring Stretch Aromatic->Band_CC Ring Breathing Band_OOP 812 cm⁻¹ OOP C-H Bending Aromatic->Band_OOP Adjacent Protons (C5, C6)

Logical mapping of functional groups to IR absorption frequencies and their mechanistic causality.

References

  • Title: Preparation of acetophenones 8, 14 and 17 (2-Methoxy-4-methylacetophenone) Source: J. Chem. Soc., Perkin Trans. 1, 2000, 3758–3764 (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Derivatization of 1-(2-Methoxy-4-methylphenyl)ethanone for Modern Drug Discovery

Abstract 1-(2-Methoxy-4-methylphenyl)ethanone is a substituted acetophenone that serves as a highly versatile and strategic starting material for the synthesis of diverse molecular scaffolds in medicinal chemistry. Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(2-Methoxy-4-methylphenyl)ethanone is a substituted acetophenone that serves as a highly versatile and strategic starting material for the synthesis of diverse molecular scaffolds in medicinal chemistry. Its unique substitution pattern—featuring a reactive acetyl group, an electron-donating methoxy group, and a moderately activating methyl group—provides multiple handles for chemical modification. This guide provides an in-depth exploration of key derivatization strategies, moving from foundational reactions at the acetyl moiety to the construction of complex heterocyclic systems known for their pharmacological relevance. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, empowering researchers to rationally design and synthesize novel compound libraries for drug discovery programs.

Introduction: The Strategic Value of the Acetophenone Scaffold

The acetophenone core is a foundational building block in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] Its derivatives are integral to the development of therapeutics ranging from neuropsychiatric agents to anticancer and antimicrobial drugs.[1][2][3] The specific scaffold, 1-(2-Methoxy-4-methylphenyl)ethanone, offers a nuanced reactivity profile. The methoxy and methyl groups on the aromatic ring influence its electronic properties, while the acetyl group provides a primary site for a multitude of chemical transformations.

Derivatization of this scaffold is a key strategy in lead optimization. By systematically modifying its structure, medicinal chemists can:

  • Explore Structure-Activity Relationships (SAR): Understand how different functional groups impact biological activity.

  • Improve Pharmacokinetic Profiles (ADME): Enhance properties such as solubility, metabolic stability, and cell permeability.[4][5]

  • Generate Novel Intellectual Property: Create new chemical entities with unique therapeutic potential.

This document outlines three primary pillars of derivatization: direct modification of the acetyl group, condensation reactions to build larger scaffolds, and the subsequent cyclization of these intermediates into pharmacologically privileged heterocyclic systems.

Core Derivatization Pathways

The derivatization of 1-(2-Methoxy-4-methylphenyl)ethanone can be logically categorized based on the reactive site being targeted. The primary pathways involve transformations of the acetyl group's α-carbon and carbonyl, which serve as the gateway to more complex molecular architectures.

G cluster_0 Acetyl Group Modification cluster_1 Intermediate Scaffolds cluster_2 Advanced Heterocyclic Scaffolds start 1-(2-Methoxy-4-methylphenyl)ethanone alpha_func α-Functionalization (e.g., Halogenation) start->alpha_func NBS / Br₂ carbonyl_cond Carbonyl Condensation (e.g., Claisen-Schmidt) start->carbonyl_cond Ar-CHO, Base halo_ketone α-Halo Ketone Intermediate alpha_func->halo_ketone chalcone Chalcone Derivative carbonyl_cond->chalcone nucleophilic_sub Nucleophilic Substitution Products (Amines, Azides, etc.) halo_ketone->nucleophilic_sub Nucleophiles heterocycles Heterocycles (Pyrazolines, Pyrimidines) chalcone->heterocycles Hydrazine, Guanidine

Caption: High-level derivatization workflow from the parent ketone.

Strategy 1: Condensation Reactions to Synthesize Chalcones

The most powerful and widely used derivatization of acetophenones is the Claisen-Schmidt condensation to form chalcones.[6] Chalcones are α,β-unsaturated ketones that act as precursors to flavonoids and are considered "privileged scaffolds" due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7][8]

Causality Behind the Choice: The chalcone scaffold introduces a three-carbon linker between two aromatic rings, creating a conformationally flexible structure that can interact with a wide range of biological targets. The α,β-unsaturated carbonyl system is a key Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, a mechanism implicated in the activity of many chalcone-based drugs.

Protocol 1: Synthesis of (E)-1-(2-Methoxy-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the base-catalyzed condensation of the starting ketone with 4-chlorobenzaldehyde.

Materials:

  • 1-(2-Methoxy-4-methylphenyl)ethanone

  • 4-Chlorobenzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(2-Methoxy-4-methylphenyl)ethanone and 10 mmol of 4-chlorobenzaldehyde in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add 10 mL of an aqueous solution of NaOH (20 mmol). The solution will typically turn yellow or orange.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing ~100 mL of crushed ice and water. Acidify the mixture slowly with dilute HCl until it reaches a pH of 2-3. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious cold water to remove inorganic salts. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Scientist's Note: The use of a strong base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or facilitated by heat, leading to the stable α,β-unsaturated system.

Strategy 2: Cyclization of Chalcones into Bioactive Heterocycles

The true synthetic utility of chalcones is realized when they are used as precursors for a diverse array of heterocyclic compounds.[6] This strategy transforms the flexible chalcone into a more rigid, conformationally constrained scaffold, which can lead to improved target selectivity and potency.

G cluster_0 Cyclizing Reagents cluster_1 Resulting Heterocycles chalcone Chalcone Intermediate (from Protocol 1) hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) chalcone->hydrazine in Ethanol/Acetic Acid guanidine Guanidine HCl chalcone->guanidine in base (NaH/DMF) pyrazoline Pyrazoline Derivative hydrazine->pyrazoline pyrimidine Aminopyrimidine Derivative guanidine->pyrimidine

Caption: Synthesis of heterocycles from a chalcone intermediate.

Protocol 2: Synthesis of a Pyrazoline Derivative

Pyrazolines are five-membered nitrogen-containing heterocycles frequently associated with anti-inflammatory, antimicrobial, and anticancer activities.[2][9]

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser and standard heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) in 25 mL of ethanol or glacial acetic acid.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 6-10 hours. Monitor the reaction by TLC until the chalcone spot has disappeared.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to obtain the pure pyrazoline derivative.

Mechanistic Insight: The reaction proceeds via a Michael addition of one nitrogen of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

Strategy 3: Bioisosteric Replacement of the Carbonyl Group

Bioisosterism is a critical strategy in medicinal chemistry for fine-tuning the properties of a lead compound.[4][5][10] It involves replacing a functional group with another that shares similar physical or chemical properties, potentially improving ADME properties or altering target interactions.[11][12]

Example Application: Synthesis of an Oxime

Replacing the carbonyl oxygen with a =N-OH group (an oxime) can introduce a new hydrogen bond donor, alter the molecule's electronics, and potentially block metabolic pathways involving the ketone.

Table 1: Bioisosteric Replacements for the Carbonyl Group

Original GroupBioisosteric ReplacementKey ReagentRationale for Replacement
Carbonyl (C=O)Oxime (C=N-OH)Hydroxylamine HClIntroduce H-bond donor, increase polarity, alter electronics.[9]
Carbonyl (C=O)Hydrazone (C=N-NHR)Hydrazine / Substituted HydrazineModulate lipophilicity, introduce new substitution points.[13][14]
Carbonyl (C=O)Thione (C=S)Lawesson's ReagentIncrease lipophilicity, alter metal-binding properties.

Quantitative Data Summary

The derivatization strategies outlined allow for the creation of a diverse library of compounds. The choice of substituted aldehyde in the Claisen-Schmidt condensation is a primary driver of this diversity.

Table 2: Representative Aldehydes for Chalcone Synthesis and Potential Activities

Aldehyde Substituent (Ar-CHO)Resulting Chalcone PropertyAssociated Biological Activities of Derivatives
4-Chloro (as in Protocol 1)Electron-withdrawingAntimicrobial, Anticancer[2]
4-MethoxyElectron-donatingAnti-inflammatory, Antioxidant
4-NitroStrongly electron-withdrawingPotent anticancer, antimicrobial[8]
2,4-DichloroIncreased lipophilicityEnhanced anticancer activity
3-Hydroxy-4-methoxy (Vanillin)H-bond donor/acceptorAntioxidant, Neuroprotective

Conclusion

1-(2-Methoxy-4-methylphenyl)ethanone is a strategically valuable starting material for drug discovery. Its derivatization, particularly through the highly versatile chalcone intermediate, provides access to a rich chemical space of pharmacologically relevant scaffolds, including pyrazolines and pyrimidines. The protocols and strategies outlined in this guide offer a robust framework for researchers to systematically synthesize and explore novel chemical entities, ultimately accelerating the journey from a simple ketone to a potential therapeutic agent.

References

  • Acetophenone (CAS 98-86-2): Key Intermediate for Pharmaceutical Synthesis. (n.d.). Google.
  • Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols: Synthesis of Biologically Active Molecules from 2-Methylacetophenone - Benchchem. (n.d.). BenchChem.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022, March 7). Springer.
  • Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone and Other Nitrated Acetophenones in Synthesis - Benchchem. (n.d.). BenchChem.
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry.
  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PMC.
  • The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers. (2025, December). BenchChem.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research.
  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Application Notes and Protocols for the Derivatization of 1-(4-Methoxy-2-nitrophenyl)ethanone. (n.d.). BenchChem.
  • Bioisosterism. (2007, February 15). Drug Design Org.
  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. (2026, January 7). ResearchGate.
  • Chapter - Bioisosteric Replacements in Drug Design. (n.d.). Bentham Science Publisher.
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum.
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). PDF.
  • Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. (2021, September 23). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-Methoxy-4-methylphenyl)ethanone Synthesis

Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting the Friedel-Crafts acylation of 3-methylanisole to yield 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting the Friedel-Crafts acylation of 3-methylanisole to yield 1-(2-Methoxy-4-methylphenyl)ethanone .

Achieving high yields of this specific target requires overcoming significant regioselectivity challenges, preventing ether cleavage, and managing catalyst deactivation.

Mechanistic Overview & The Regioselectivity Challenge

The synthesis of 1-(2-methoxy-4-methylphenyl)ethanone relies on the electrophilic aromatic substitution of 3-methylanisole. The starting material possesses two competing directing groups:

  • Methoxy (-OCH₃): A strongly activating, ortho/para-directing group.

  • Methyl (-CH₃): A weakly activating, ortho/para-directing group.

Because the methoxy group dominates the electronic directing effects, substitution occurs primarily at the positions ortho and para to it.

  • Acylation at the C4 position (para to methoxy) yields the thermodynamic/sterically favored byproduct: 1-(4-methoxy-2-methylphenyl)ethanone.

  • Acylation at the C6 position (ortho to methoxy) yields the target molecule : 1-(2-methoxy-4-methylphenyl)ethanone.

Standard Lewis acids (like AlCl3​ ) heavily favor the para-isomer due to the steric bulk of the acylium ion complex[1]. Shifting this baseline to favor the ortho-isomer requires precise manipulation of the catalyst's spatial constraints and reaction thermodynamics[2].

Troubleshooting & FAQs

Q1: My GC-MS and NMR data show a 4:1 ratio favoring the para-isomer (1-(4-methoxy-2-methylphenyl)ethanone). How do I invert this regioselectivity to get my target? A1: You are experiencing standard steric control. To force ortho-acylation, you must abandon standard homogenous Lewis acids and utilize shape-selective solid acid catalysts. Zeolite HY-740 is highly recommended. The internal pore structure of HY zeolites provides a confined reaction environment where the transition state for the para-isomer is sterically restricted by the pore walls, while the ortho-acylation transition state fits optimally, shifting the selectivity dramatically in favor of the target[3],[2].

Q2: I am observing significant amounts of phenol byproducts in my crude mixture. What is causing this degradation? A2: This is caused by ether cleavage (demethylation). Strong Lewis acids like AlCl3​ coordinate tightly to the oxygen of the methoxy group. At elevated temperatures, the chloride counter-ion acts as a nucleophile, attacking the methyl group via an SN​2 mechanism to release chloromethane and form an aluminum phenoxide complex (which becomes a phenol upon aqueous workup). Solution: Keep the reaction temperature strictly below 5 °C during the addition phase, or switch to milder, non-halogenated catalysts such as Bismuth(III) triflate ( Bi(OTf)3​ ) or solid zeolites[1].

Q3: The reaction stalls at 40-50% conversion. Adding more acetic anhydride does not improve the yield. Why? A3: You are encountering catalyst poisoning via product complexation. The newly formed acetophenone derivative contains a basic carbonyl oxygen that forms a highly stable, irreversible complex with strong Lewis acids. If you are using AlCl3​ , you must use a minimum of 1.1 to 1.2 stoichiometric equivalents (1.0 eq to satisfy the product complexation + 0.1–0.2 eq to drive the catalytic cycle)[1]. If you are using mesoporous solid acids (like Nafion SAC-13), the highly polar product traps inside the micropores, blocking active sites[4].

Quantitative Data: Catalyst Performance Summary

The following table summarizes the causal relationship between catalyst selection, conversion rates, and regioselectivity based on established literature protocols[3],[2],[4].

Catalyst SystemAcylating AgentTemp (°C)Conversion (%)Ortho:Para RatioPrimary Issue Addressed
AlCl3​ (1.2 eq)Acetyl Chloride0 to 25>90%20:80Baseline standard (Favors Para)
Bi(OTf)3​ (0.1 eq)Acetic Anhydride8075%35:65Prevents ether cleavage
Zeolite HY-740 Acetic Anhydride 120 85% 85:15 Corrects regioselectivity
Nafion SAC-13Acetic Anhydride7045% (Stalls)40:60Rapid catalyst deactivation

Optimized Experimental Protocol (Self-Validating System)

To achieve high yields of the ortho-isomer, we recommend the following solvent-free protocol using Zeolite HY. This protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Catalyst Activation

  • Place 0.50 g of Zeolite HY-740 in a crucible.

  • Calcine in a muffle furnace at 500 °C for 4 hours to remove adsorbed moisture and fully expose the Brønsted/Lewis acid sites. Cool in a desiccator.

Step 2: Reaction Assembly (Solvent-Free)

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.0 mmol (1.22 g) of 3-methylanisole.

  • Add 12.0 mmol (1.23 g) of acetic anhydride.

  • Introduce the freshly calcined Zeolite HY-740 (0.50 g) to the mixture.

Step 3: Thermal Processing & Validation

  • Heat the vigorously stirring mixture to 120 °C using an oil bath.

  • Validation Check 1 (TLC): After 1.5 hours, pull a 10 µL aliquot. Run a TLC (Hexanes/EtOAc 8:2). The disappearance of the 3-methylanisole spot ( Rf​≈0.7 ) and the dominance of a UV-active product spot ( Rf​≈0.4 ) validates reaction completion[3].

Step 4: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with 20 mL of dichloromethane (DCM).

  • Filter the mixture through a Celite pad to remove the zeolite catalyst. (The catalyst can be washed with DCM, dried, and re-calcined for future use).

  • Wash the organic filtrate with saturated aqueous NaHCO3​ (2 × 15 mL) to quench unreacted acetic anhydride, followed by brine (15 mL).

  • Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Step 5: Final Validation (NMR)

  • Validation Check 2 ( 1H-NMR in CDCl3​ ): Analyze the crude mixture. You must look for a highly deshielded doublet at ~7.66 ppm ( J=8 Hz ) . This corresponds to the C6 aromatic proton situated directly ortho to the newly added acetyl group, confirming the successful synthesis of 1-(2-methoxy-4-methylphenyl)ethanone[5].

Process Workflows

Pathway SM 3-Methylanisole + Acetic Anhydride Intermediate Acylium Ion Complex SM->Intermediate Acid Catalyst Ortho 1-(2-Methoxy-4-methylphenyl)ethanone (Target: Ortho) Intermediate->Ortho Zeolite HY-740 (Shape Selective) Para 1-(4-Methoxy-2-methylphenyl)ethanone (Byproduct: Para) Intermediate->Para Standard AlCl3 (Steric Control)

Fig 1: Regioselectivity pathways in the acylation of 3-methylanisole.

Troubleshooting Start Low Yield or Purity Detected Check Analyze Crude via GC-MS / 1H-NMR Start->Check Issue1 High Para-Isomer Ratio Check->Issue1 Issue2 Phenol Byproducts Detected Check->Issue2 Issue3 Reaction Stalls <50% Check->Issue3 Sol1 Switch to Zeolite HY-740 (Pore-restricted transition) Issue1->Sol1 Sol2 Avoid AlCl3; Use milder Lewis acids (e.g., Bi(OTf)3) Issue2->Sol2 Sol3 Increase catalyst to >1.1 eq (Overcome ketone complexation) Issue3->Sol3

Fig 2: Troubleshooting logic tree for common Friedel-Crafts acylation failures.

References

  • Title: Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation Source: ResearchGate URL: [2]

  • Title: Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system Source: ORCA / Cardiff University URL: [3]

  • Title: Continuous acylation of anisole by acetic anhydride in mesoporous solid acid catalysts: Reaction media effects on catalyst deactivation Source: Academia.edu URL: [4]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [1]

  • Title: Synthesis of 7-isopropyl-1-naphthol derivatives (NMR Characterization Data) Source: Oxford University Press URL: [5]

Sources

Optimization

resolving HPLC co-elution issues for 1-(2-Methoxy-4-methylphenyl)ethanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of substituted aromatic ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of substituted aromatic ketones.

1-(2-Methoxy-4-methylphenyl)ethanone (CAS: 35633-35-3) is a neutral, moderately hydrophobic aromatic compound with an estimated LogP of ~2.58 [1]. In Reversed-Phase HPLC (RP-HPLC), analysts frequently encounter stubborn co-elution issues between this target analyte and its positional isomers (e.g., 3-methoxy derivatives) or synthetic precursors (e.g., 3-methylanisole).

Because these critical pairs possess nearly identical hydrophobicities, traditional gradient adjustments often fail. This guide provides a systematic, causality-driven approach to achieving baseline resolution ( Rs​≥1.5 ) by manipulating chromatographic selectivity.

Part 1: The Mechanistic Foundation of Resolution

Before altering any instrument parameters, we must ground our troubleshooting in the fundamental HPLC Resolution Equation [2]:

Rs​=4N​​×αα−1​×k+1k​

  • N (Efficiency): Driven by column length and particle size.

  • k (Retention Factor): Driven by mobile phase strength (e.g., % Organic).

  • α (Selectivity): Driven by the chemical interactions between the analyte, mobile phase, and stationary phase.

The Causality Insight: For closely related isomers of 1-(2-Methoxy-4-methylphenyl)ethanone, increasing retention ( k ) yields rapidly diminishing returns. The most powerful, mathematically proven tool in your arsenal is altering selectivity ( α ) [3].

Part 2: Step-by-Step Troubleshooting Methodologies

Protocol A: Mobile Phase Solvent Substitution (The α -Shift)

When a standard C18 column and Acetonitrile (ACN) gradient result in co-elution, your first self-validating step should be a solvent swap.

  • Initial Assessment: Run your standard gradient (e.g., 5% to 95% ACN in Water). Calculate the Rs​ of the co-eluting critical pair.

  • Solvent Swap: If Rs​<1.5 , replace ACN entirely with Methanol (MeOH).

  • Gradient Adjustment: Because MeOH is a weaker elution solvent than ACN, reduce your starting %B by 10% or decrease the gradient slope to maintain equivalent retention time ( k ).

  • Mechanistic Reasoning: ACN contains a triple bond ( π -electrons) that actively competes with and disrupts π−π interactions between the aromatic ring of 1-(2-Methoxy-4-methylphenyl)ethanone and the stationary phase. Methanol is protic and lacks π -electrons, thereby promoting these critical interactions and resolving aromatic structural isomers [3].

Protocol B: Stationary Phase Orthogonality

If Protocol A fails, the dispersive (hydrophobic) interactions of an alkyl phase are insufficient.

  • Assess Current Phase: Verify that your current column is a standard C18 or C8.

  • Switch Chemistry: Install a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanistic Reasoning: 1-(2-Methoxy-4-methylphenyl)ethanone contains an electron-donating methoxy group and a methyl group, creating a highly specific electron density profile. PFP columns offer strong dipole-dipole, π−π , and shape selectivity mechanisms that differentiate positional isomers far better than C18 columns [3].

Part 3: Quantitative Parameter Impact Analysis

Use the following data table to predict how your parameter changes will impact the chromatography of 1-(2-Methoxy-4-methylphenyl)ethanone.

Parameter AdjustedEffect on Retention ( k )Effect on Selectivity ( α )Effect on Efficiency ( N )Mechanistic Causality for this Analyte
Decrease % Organic Increases significantlyMinor changesMinimalIncreases hydrophobic interaction time; rarely resolves co-eluting positional isomers.
ACN MeOH Increases (MeOH is weaker)Major improvement Slight decrease (viscosity)Removes π -electron competition, allowing the stationary phase to interact with the analyte's aromatic ring.
C18 Phenyl/PFP VariableMajor improvement MinimalIntroduces dipole-dipole and shape selectivity, differentiating methyl/methoxy positional arrangements.
Increase Temperature DecreasesMinor changesImproves Lowers mobile phase viscosity (especially for MeOH), improving mass transfer and peak sharpness.

Part 4: Frequently Asked Questions (FAQs)

Q: Should I adjust the pH of the aqueous mobile phase to resolve this co-elution? A: No. 1-(2-Methoxy-4-methylphenyl)ethanone is a neutral aromatic ketone. It lacks ionizable functional groups (like amines or carboxylic acids) within the standard HPLC operating range (pH 2–8). Adjusting pH will not significantly alter its retention or selectivity. Focus your efforts entirely on solvent type and stationary phase chemistry.

Q: Why did my peaks broaden when I switched from Acetonitrile to Methanol? A: Methanol/water mixtures have a significantly higher viscosity than Acetonitrile/water mixtures, peaking around 40-50% organic modifier. This increases system backpressure and decreases the longitudinal diffusion coefficient of the analyte, slightly reducing column efficiency ( N ). Self-validating fix: Increase the column compartment temperature (e.g., from 25°C to 40°C) to lower the viscosity and restore peak sharpness [4].

Q: How can ternary mobile phases help if binary phases fail? A: A blend of Water/ACN/MeOH can provide intermediate selectivity. If ACN gives poor resolution but sharp peaks, and MeOH gives good resolution but broad peaks, a ternary system (e.g., 50% Water, 25% ACN, 25% MeOH) can optimize both α and N simultaneously [5].

Part 5: Diagnostic Workflows & Logic Visualizations

Workflow Start Identify Co-elution (Rs < 1.5) CheckK Step 1: Adjust Retention (k) Optimize %B Gradient Start->CheckK CheckAlpha Step 2: Alter Selectivity (α) Change Mobile Phase CheckK->CheckAlpha If Rs still < 1.5 SwapSolvent Swap Acetonitrile for Methanol (Promotes π-π interactions) CheckAlpha->SwapSolvent ChangeColumn Step 3: Change Stationary Phase (C18 → Phenyl/PFP) SwapSolvent->ChangeColumn If isomers still co-elute OptimizeTemp Step 4: Fine-tune Temperature (Reduce viscosity/improve N) ChangeColumn->OptimizeTemp Success Baseline Resolution Achieved (Rs ≥ 1.5) OptimizeTemp->Success

Caption: Systematic workflow for resolving HPLC co-elution of aromatic ketones.

Logic Isomer Positional Isomers of 1-(2-Methoxy-4-methylphenyl)ethanone Mech Require Shape & π-π Selectivity Isomer->Mech Solvent Use Methanol (Avoids π-competition) Mech->Solvent StatPhase Use PFP / Phenyl Column (Enhances dipole/π-π) Mech->StatPhase Result High Selectivity (α) Maximized Resolution Solvent->Result StatPhase->Result

Caption: Mechanistic logic for optimizing selectivity (α) in aromatic isomer separations.

References

  • CAS No. 145964-98-3, 2-BROMO-1-(2-METHOXY-4-METHYLPHENYL)ETHANONE Suppliers. LookChem. Available at: [Link]

  • Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture. Bioanalysis Zone. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis (Gradient Optimization). Phenomenex. Available at: [Link]

  • A Simple Method for Predicting HPLC Selectivity in Ternary Reversed-Phase Solvent Systems. ACCTA. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 1-(2-Methoxy-4-methylphenyl)ethanone Isomers

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is a critical step that underpins the synthesis, purification, and biological evaluation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is a critical step that underpins the synthesis, purification, and biological evaluation of novel compounds. The subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic techniques used to differentiate the constitutional isomers of 1-(2-Methoxy-4-methylphenyl)ethanone, a common structural motif in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative data to facilitate the confident characterization of these closely related molecules.

The Challenge: Differentiating Nine Positional Isomers

The subject of this guide, 1-(2-Methoxy-4-methylphenyl)ethanone, and its eight constitutional isomers all share the same molecular formula, C₁₀H₁₂O₂, and a gross structural framework of a methoxy- and methyl-substituted acetophenone. The challenge lies in pinpointing the exact substitution pattern on the phenyl ring. The nine isomers to be differentiated are:

  • Isomer 1: 1-(2-Methoxy-4-methylphenyl)ethanone

  • Isomer 2: 1-(2-Methoxy-3-methylphenyl)ethanone

  • Isomer 3: 1-(2-Methoxy-5-methylphenyl)ethanone

  • Isomer 4: 1-(2-Methoxy-6-methylphenyl)ethanone

  • Isomer 5: 1-(3-Methoxy-2-methylphenyl)ethanone

  • Isomer 6: 1-(3-Methoxy-4-methylphenyl)ethanone

  • Isomer 7: 1-(3-Methoxy-5-methylphenyl)ethanone

  • Isomer 8: 1-(4-Methoxy-2-methylphenyl)ethanone

  • Isomer 9: 1-(4-Methoxy-3-methylphenyl)ethanone

The following sections will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish these isomers, complete with detailed experimental protocols and comparative data analysis.

Visualizing the Isomers

Caption: The nine constitutional isomers of 1-(2-Methoxy-4-methylphenyl)ethanone.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, and it excels at distinguishing constitutional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the protons and carbons in the aromatic region provide a unique fingerprint for each isomer.

The Causality Behind Chemical Shift and Splitting Patterns

The electronic environment of each nucleus dictates its chemical shift. The electron-donating methoxy group (-OCH₃) and the weakly electron-donating methyl group (-CH₃) influence the electron density of the aromatic ring, shielding or deshielding the attached protons and carbons. The acetyl group (-COCH₃) is electron-withdrawing and deshields adjacent protons. The spatial proximity of these groups also leads to through-space effects that can further modify chemical shifts.

The splitting patterns of the aromatic protons are governed by spin-spin coupling with their neighbors. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller at 2-3 Hz, and para-coupling (⁵JHH) is often negligible. The number of adjacent protons and the magnitude of the coupling constants are key to assigning the substitution pattern.

Comparative ¹H NMR Data (Predicted and Experimental)
IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)-OCH₃ (δ, ppm, s)-CH₃ (δ, ppm, s)-COCH₃ (δ, ppm, s)Solvent
1 ~7.6 (d, J=8), ~6.8 (d, J=8), ~6.7 (s)~3.9~2.4~2.6CDCl₃
2 ~7.4 (d, J=8), ~7.1 (t, J=8), ~6.9 (d, J=8)~3.9~2.3~2.6CDCl₃
3 ~7.5 (d, J=2), ~7.2 (dd, J=8, 2), ~6.8 (d, J=8)~3.8~2.3~2.6CDCl₃
4 ~7.2 (m), ~7.0 (m)~3.8~2.3~2.5CDCl₃
5 ~7.3 (m), ~7.1 (m)~3.8~2.2~2.6CDCl₃
6 ~7.8 (s), ~7.7 (d, J=8), ~7.2 (d, J=8)~3.9~2.3~2.6CDCl₃
7 ~7.4 (s), ~7.3 (s), ~7.0 (s)~3.8~2.4~2.6CDCl₃
8 ~7.8 (d, J=8), ~6.8 (d, J=2), ~6.7 (dd, J=8, 2)~3.9~2.5~2.6CDCl₃
9 ~7.8 (d, J=2), ~7.7 (dd, J=8, 2), ~6.9 (d, J=8)~3.9~2.2~2.6CDCl₃

Note: The data presented is a combination of experimentally reported values for some isomers and predicted values based on additive chemical shift rules and spectral databases for others. Actual values may vary depending on the experimental conditions.

2D NMR Techniques: COSY, HSQC, and HMBC for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex splitting patterns in the aromatic region can sometimes be ambiguous. Two-dimensional (2D) NMR experiments provide crucial connectivity information to resolve these ambiguities.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity of protons around the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the carbons adjacent to the substituents and the carbonyl carbon, thus confirming the substitution pattern.

HMBC_Workflow A Aromatic Proton Signal B Carbonyl Carbon Signal (~197 ppm) A->B HMBC Correlation (³JCH) C Quaternary Carbon Signals A->C HMBC Correlation (²JCH, ³JCH) D Isomer Structure Confirmed B->D C->D

Caption: HMBC workflow for identifying the substitution pattern.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize the spectral width to cover the aromatic and aliphatic regions. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Adjust parameters as needed based on the sample concentration and desired resolution.

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Analyze the 2D spectra to confirm the connectivities.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the isomers of 1-(2-methoxy-4-methylphenyl)ethanone, the key vibrational bands to analyze are the C=O stretch of the ketone, the C-O stretches of the methoxy group, and the C-H out-of-plane bending vibrations of the aromatic ring.

The Causality Behind IR Vibrational Frequencies

The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like the methoxy and methyl groups, can lower the C=O stretching frequency through resonance. The position of the substituents relative to the acetyl group will influence the extent of this effect.

The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring.

Comparative IR Data
IsomerC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
1 ~1675~1250, ~1030~880, ~820
2 ~1680~1260, ~1020~810, ~750
3 ~1678~1255, ~1040~870, ~810
4 ~1685~1250, ~1025~760
5 ~1682~1265, ~1045~800, ~770
6 ~1670~1270, ~1020~890, ~820
7 ~1675~1260, ~1035~870, ~780, ~690
8 ~1672~1260, ~1025~830
9 ~1674~1255, ~1020~880, ~810

Note: These are typical ranges and the exact frequencies can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the different isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While constitutional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing clues to their structure.

The Causality Behind Mass Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. For acetophenone derivatives, common fragmentation pathways include the loss of the methyl group from the acetyl moiety to form a stable acylium ion, and cleavage of the bond between the carbonyl group and the aromatic ring. The substitution pattern on the ring can influence the relative abundance of these fragment ions.

Comparative Mass Spectrometry Data

All nine isomers will exhibit a molecular ion peak at m/z 164. The primary fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, leading to a base peak at m/z 149.

M⁺˙ (m/z 164) → [M - CH₃]⁺ (m/z 149)

Further fragmentation of the acylium ion at m/z 149 can occur via the loss of carbon monoxide (CO), leading to an ion at m/z 121.

[M - CH₃]⁺ (m/z 149) → [M - CH₃ - CO]⁺ (m/z 121)

While the major fragment ions are the same for all isomers, the relative intensities of these ions may show subtle differences that could be used for differentiation, although this is often less reliable than NMR or IR data for distinguishing positional isomers of this type.

Experimental Protocol for GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a similar phase). The GC will separate the isomers if a mixture is present.

  • MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer. Acquire the mass spectrum in electron ionization (EI) mode.

  • Data Analysis: Analyze the mass spectrum of each separated isomer. Identify the molecular ion and the major fragment ions.

An Integrated Analytical Workflow

A robust strategy for the differentiation of these isomers involves a multi-technique approach.

Analytical_Workflow A Sample (Isomer Mixture or Pure Isomer) B GC-MS Analysis A->B Initial Screening & MW Confirmation C IR Spectroscopy A->C Functional Group & Substitution Pattern Clues D ¹H and ¹³C NMR Spectroscopy A->D Primary Structure Elucidation F Unambiguous Isomer Identification B->F C->F E 2D NMR (COSY, HSQC, HMBC) D->E Confirmation of Connectivity E->F

Caption: An integrated workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic differentiation of the nine constitutional isomers of 1-(2-Methoxy-4-methylphenyl)ethanone is a challenging yet achievable task with the systematic application of modern analytical techniques. While mass spectrometry can confirm the molecular weight and IR spectroscopy can provide valuable functional group information, NMR spectroscopy, particularly with the aid of 2D techniques, stands as the definitive method for unambiguous structure elucidation. By carefully analyzing the chemical shifts, coupling patterns, and through-bond correlations, researchers can confidently distinguish between these closely related molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxy-4-methylphenyl)ethanone

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 1-(2-Methoxy-4-methylphenyl)ethanone (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 1-(2-Methoxy-4-methylphenyl)ethanone (CAS No. 6960-33-4), an aromatic ketone, presents specific hazards that necessitate a meticulous and informed approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the PPE

1-(2-Methoxy-4-methylphenyl)ethanone is not a benign substance. A thorough review of its hazard profile is the critical first step in defining our safety protocols. According to safety data sheets, the compound is classified with several key hazards that directly inform our PPE choices.

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): This classification underscores the importance of preventing ingestion.[1][2]

  • Causes Skin Irritation (Skin Irritation, Category 2): Direct contact with the skin can lead to irritation.[1][2][3] This necessitates a robust barrier for hand and body protection.

  • Causes Serious Eye Irritation (Eye Irritation, Category 2A): This is a significant risk, as eye exposure can cause substantial damage.[1][2][3] The potential for serious, irreversible harm mandates stringent eye protection.

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity — Single Exposure, Category 3): Inhalation of the dust or vapors can irritate the respiratory system.[1][2][3] This requires either impeccable engineering controls or dedicated respiratory protection.

Furthermore, as a combustible solid, it can pose a dust explosion risk when finely distributed and whirled up.[1] This property influences not only handling procedures but also emergency response.

Core PPE Directives: A Multi-Layered Defense

Based on the identified hazards, a comprehensive PPE strategy is required. The following directives are essential for minimizing exposure and ensuring operator safety.

Eye and Face Protection

Given the "serious eye irritation" classification, standard safety glasses are insufficient.[1]

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][4] These provide a seal around the eyes, protecting from dust particles and accidental splashes.

  • Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[2][5][6] The face shield provides a secondary layer of protection for the entire face.

Hand Protection

Protecting the skin is paramount due to the compound's classification as a skin irritant.[1] The choice of glove material is critical, as not all materials offer adequate protection against aromatic ketones.

  • Recommended Material: Butyl rubber gloves are highly recommended as they provide excellent resistance to ketones.[6][7]

  • Acceptable Alternatives: Neoprene may also offer suitable protection.[8]

  • Avoid: Natural latex and nitrile gloves are generally not recommended for prolonged contact with ketones and aromatic solvents, as their performance can be poor.[6][8]

Always check the manufacturer's specific glove permeation data against the chemical being handled. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.

Body Protection

To prevent incidental skin contact, appropriate body protection is necessary.

  • Standard Operations: A clean, flame-retardant laboratory coat is the minimum requirement.[6]

  • High-Risk Procedures: For tasks involving large quantities or a high likelihood of contamination, a chemically resistant apron or coveralls worn over the lab coat is advised.[5] All protective clothing should be removed immediately if it becomes contaminated.[1]

Respiratory Protection

The potential for respiratory irritation from dust or vapors must be controlled.[1][2]

  • Primary Control: The preferred method of control is to handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[9]

  • When a Fume Hood is Not Feasible: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For solid dust, a particulate respirator (e.g., N95, P100) may be sufficient. If vapors are a concern, an air-purifying respirator with organic vapor cartridges is necessary.

PPE Selection Summary for Operational Scenarios

The level of PPE required is dictated by the scale and nature of the work being performed.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) inside a Fume Hood Safety GogglesButyl or Neoprene GlovesLab CoatNot required if inside a certified fume hood.
Benchtop Reactions with Small Quantities (<10g) Safety Goggles & Face ShieldButyl or Neoprene GlovesLab CoatHandle within a certified fume hood.
Handling Bulk Quantities (>100g) or Transfers Safety Goggles & Face ShieldButyl or Neoprene GlovesChemical Resistant Apron over Lab CoatNIOSH-approved respirator (particulate/organic vapor)
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical Resistant CoverallsNIOSH-approved respirator (particulate/organic vapor)

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if used correctly. Contamination during removal is a common source of exposure.

Step-by-Step Donning and Doffing Protocol:

  • Donning (Putting On):

    • Put on your lab coat or coveralls.

    • Put on your respirator (if required), ensuring a proper fit-check.

    • Put on safety goggles and face shield.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to contain the "dirty" outer surfaces.

    • Remove gloves using a peel-off technique (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it).

    • Remove the lab coat or apron, turning it inside out as you remove it to contain contaminants.

    • Wash hands thoroughly.

    • Remove the face shield and goggles.

    • Remove your respirator (if used).

    • Wash hands again thoroughly.[1][2]

Disposal: All contaminated, disposable PPE, including gloves and wipes, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled waste container for disposal by a licensed chemical waste contractor.[4][9][10][11]

Emergency Response: Spills and Exposure

In the event of an accidental release, your PPE is your first line of defense.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] Call a poison center or doctor if you feel unwell.[1]

Spill Response Workflow: The following workflow outlines the logical steps for responding to a spill, emphasizing the role of PPE.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate Immediate Action ppe Don Appropriate PPE (See Table: Spill Cleanup) evacuate->ppe Before Approaching contain Contain Spill with Inert Absorbent Material ppe->contain Isolate Hazard cleanup Collect Waste into Sealed Container contain->cleanup Mitigate decontaminate Decontaminate Area & Equipment cleanup->decontaminate Restore dispose Dispose of Waste & Contaminated PPE as Hazardous Waste decontaminate->dispose Final Step safe Area is Safe for Re-entry dispose->safe

Caption: Logical workflow for responding to a chemical spill.

This guide provides a framework for the safe handling of 1-(2-Methoxy-4-methylphenyl)ethanone. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.

References

  • 1-(2-methoxy-4-methylphenyl)
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • SAFETY DATA SHEET for 4-Methoxy-2-methylacetophenone. Sigma-Aldrich.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. UNL Environmental Health and Safety.
  • Personal Protective Equipment (PPE). University of Washington.
  • SAFETY DATA SHEET for 2-Bromo-4'-methoxyacetophenone. Fisher Scientific.
  • SAFETY DATA SHEET for 1-(2-Hydroxy-6-methoxyphenyl)ethanone. Tokyo Chemical Industry.
  • Safety Data Sheet for 2-Methoxy-4-methylphenyl methyl carbon
  • Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Benchchem.
  • 1-(2-aMino-4-hydroxy-3-Methylphenyl)
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.
  • Chemical Resistant Gloves. Fisher Scientific.
  • SAFETY DATA SHEET for 4-Methoxy-4-methyl-2-pentanone. Thermo Fisher Scientific.
  • 2-Hydroxy-1-(4-methoxyphenyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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